molecular formula C17H19BrN2O4S B5145191 N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Katalognummer B5145191
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: MTAPMLOXBNFTNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as BPPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. BPPMA belongs to the class of compounds known as protease inhibitors, which are molecules that can inhibit the activity of enzymes involved in the breakdown of proteins.

Wirkmechanismus

N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide works by inhibiting the activity of a specific protease enzyme called cathepsin B, which is overexpressed in many types of cancer cells. Cathepsin B plays a crucial role in the degradation of extracellular matrix proteins, which is necessary for cancer cells to invade and metastasize. By inhibiting cathepsin B, this compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies, both in vitro and in vivo. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to have low toxicity and minimal side effects in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its specificity for cathepsin B, which makes it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments, including its low solubility in water and its relatively high cost compared to other protease inhibitors.

Zukünftige Richtungen

There are several future directions for research on N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers that can predict response to treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients, and the results of these trials will provide valuable information for future research.

Synthesemethoden

The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves the reaction of 3-bromoaniline, 4-methoxybenzaldehyde, and N-methylsulfonylalanine in the presence of a catalyst and a solvent. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The yield of this compound can be improved by optimizing the reaction conditions and by using high purity starting materials.

Wissenschaftliche Forschungsanwendungen

N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied extensively for its potential applications in cancer treatment. Protease inhibitors like this compound can inhibit the activity of enzymes involved in the breakdown of proteins, which can prevent the growth and spread of cancer cells. This compound has been shown to have potent anti-cancer activity in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O4S/c1-12(17(21)19-14-6-4-5-13(18)11-14)20(25(3,22)23)15-7-9-16(24-2)10-8-15/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAPMLOXBNFTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Br)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.